Methyl 4-isocyanatobenzoate
Overview
Description
Methyl 4-isocyanatobenzoate is an organic compound with the molecular formula C₉H₇NO₃. It is an organic building block containing an isocyanate group, which is known for its reactivity and versatility in chemical synthesis. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 4-isocyanatobenzoate is an organic building block containing an isocyanate group It is known to be used in the preparation of benzimidazole-1-carboxamide .
Mode of Action
It is known that the compound contains an isocyanate group, which is highly reactive and can interact with a variety of biological targets .
Biochemical Pathways
It is known that the compound can be used in the preparation of benzimidazole-1-carboxamide , which shows significant antitumor potency against prostate cancer cells . This suggests that this compound may indirectly influence pathways related to cell proliferation and survival.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , suggesting that it may have good bioavailability when administered orally.
Result of Action
It is known that the compound can be used in the preparation of benzimidazole-1-carboxamide , which shows significant antitumor potency against prostate cancer cells . This suggests that this compound may have potential therapeutic effects in the context of cancer treatment.
Action Environment
It is known that the compound is combustible and forms explosive mixtures with air on intense heating . This suggests that the compound’s action and stability may be influenced by factors such as temperature and exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of phosgene .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
Methyl 4-isocyanatobenzoate has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds, including those with antitumor properties.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
- Ethyl 4-isocyanatobenzoate
- Methyl 2-isocyanatobenzoate
- 4-Cyanophenyl isocyanate
- 4-(Dimethylamino)phenyl isocyanate
Comparison: Methyl 4-isocyanatobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 4-isocyanatobenzoate, the methyl ester group in this compound provides different steric and electronic effects, impacting its reactivity and applications .
Properties
IUPAC Name |
methyl 4-isocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDBYGPHUUTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299687 | |
Record name | Methyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-53-6 | |
Record name | 23138-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-isocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-isocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.